molecular formula C15H16N4O3S B5877551 N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide

N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide

Cat. No. B5877551
M. Wt: 332.4 g/mol
InChI Key: ICBCWHATLSVTMS-UHFFFAOYSA-N
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Description

N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide, also known as DHBA-TA, is a compound that has been extensively studied for its potential therapeutic properties. DHBA-TA belongs to the class of hydrazones and has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cell survival. The compound has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide has also been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. In addition, the compound has been shown to possess anticancer properties, which make it a potential candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide is its high yield during synthesis. This makes it a readily available compound for laboratory experiments. N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide has also been shown to possess a wide range of biological activities, which make it a versatile compound for research. However, one of the limitations of N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide. One area of research is the development of more efficient synthesis methods for N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide. Another area of research is the investigation of the compound's potential therapeutic properties in vivo. In addition, further studies are needed to elucidate the mechanism of action of N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide and to identify its molecular targets. Finally, the potential side effects of N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide need to be investigated in order to determine its safety for use in humans.
Conclusion:
In conclusion, N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide is a compound that has been extensively studied for its potential therapeutic properties. The compound possesses a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide has been shown to inhibit the activity of various enzymes and cellular signaling pathways, but its mechanism of action is not fully understood. Further research is needed to elucidate the compound's mechanism of action, identify its molecular targets, and investigate its potential side effects. N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide is a promising compound for the development of new therapeutics for various diseases.

Synthesis Methods

The synthesis of N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide involves the reaction between 2,4-dihydroxybenzaldehyde and 2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetic acid hydrazide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide is typically high, and the compound can be purified using standard techniques such as column chromatography.

Scientific Research Applications

N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide has been extensively studied for its potential therapeutic properties. The compound has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. In vitro studies have demonstrated that N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[(2,4-dihydroxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-9-5-10(2)18-15(17-9)23-8-14(22)19-16-7-11-3-4-12(20)6-13(11)21/h3-7,20-21H,8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBCWHATLSVTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=C(C=C(C=C2)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-dihydroxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide

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